2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that incorporates a thieno[2,3-b]pyridine core, a fluorobenzoyl group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorobenzoyl Group: This step often involves Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinyl Moiety: This can be done via a Suzuki coupling reaction, where a pyridinyl boronic acid or ester reacts with a halogenated thieno[2,3-b]pyridine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.
Medicine
In medicinal chemistry, 2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine
- 2-(4-methylbenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine
- 2-(4-nitrobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine
Uniqueness
2-(4-fluorobenzoyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-13-5-3-11(4-6-13)17(24)18-16(21)14-7-8-15(23-19(14)25-18)12-2-1-9-22-10-12/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNKDLSAYYUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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